6,7-dimethyl-4-[3-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
6,7-dimethyl-4-[3-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a quinolinone core with various substituents, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-4-[3-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-(propan-2-yloxy)benzaldehyde with 6,7-dimethyl-2-aminobenzophenone under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized under basic conditions to yield the desired quinolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl-4-[3-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions include various substituted quinolinone derivatives, each with unique chemical and biological properties.
Scientific Research Applications
6,7-dimethyl-4-[3-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-4-[3-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6,7-dimethyl-4-phenylquinolin-2(1H)-one
- 6,7-dimethyl-4-(3-methoxyphenyl)quinolin-2(1H)-one
- 6,7-dimethyl-4-(3-ethoxyphenyl)quinolin-2(1H)-one
Uniqueness
6,7-dimethyl-4-[3-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the propan-2-yloxy group enhances its solubility and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H23NO2 |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
6,7-dimethyl-4-(3-propan-2-yloxyphenyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C20H23NO2/c1-12(2)23-16-7-5-6-15(10-16)17-11-20(22)21-19-9-14(4)13(3)8-18(17)19/h5-10,12,17H,11H2,1-4H3,(H,21,22) |
InChI Key |
WTGBCDKKSZSWTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC(=CC=C3)OC(C)C |
Origin of Product |
United States |
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